プロピオニルコリン p-トルエンスルホン酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Propionylcholine p-Toluenesulfonate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It is employed in studies related to cholinergic signaling and enzyme activity.

Industry: It is used in the production of various biochemical reagents and catalysts

準備方法

Synthetic Routes and Reaction Conditions

Propionylcholine p-Toluenesulfonate can be synthesized through the reaction of propionylcholine with p-toluenesulfonic acid. The reaction typically involves the esterification of propionylcholine with p-toluenesulfonic acid under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or chloroform, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of Propionylcholine p-Toluenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity .

化学反応の分析

Types of Reactions

Propionylcholine p-Toluenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted compounds, depending on the type of reaction and reagents used .

作用機序

The mechanism of action of Propionylcholine p-Toluenesulfonate involves its interaction with cholinergic receptors and enzymes. It acts as a substrate for cholinesterase enzymes, leading to the modulation of cholinergic signaling pathways . The compound’s molecular targets include acetylcholine receptors and cholinesterase enzymes, which play crucial roles in neurotransmission .

類似化合物との比較

Similar Compounds

- Acetylcholine p-Toluenesulfonate

- Butyrylcholine p-Toluenesulfonate

- Choline p-Toluenesulfonate

Uniqueness

Propionylcholine p-Toluenesulfonate is unique due to its specific structure, which allows it to interact with cholinergic receptors and enzymes in a distinct manner compared to other similar compounds. Its unique ester linkage and sulfonate group contribute to its specific biochemical properties and applications .

生物活性

Propionylcholine p-Toluenesulfonate (CAS Number: 1866-13-3) is a quaternary ammonium compound that has garnered interest in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics:

- Molecular Formula: C₁₅H₂₅NO₅S

- Molecular Weight: 331.428 g/mol

- Melting Point: 120 °C

- LogP (Partition Coefficient): 2.62570

These properties indicate that Propionylcholine p-Toluenesulfonate is a relatively stable compound with moderate lipophilicity, which may influence its biological interactions.

Propionylcholine p-Toluenesulfonate functions primarily as a cholinergic agent. It acts by mimicking the action of acetylcholine, binding to cholinergic receptors, and influencing neurotransmission. This mechanism can lead to various physiological effects, including modulation of muscle contraction and neurotransmitter release.

Toxicological Profile

Research has indicated that while Propionylcholine p-Toluenesulfonate exhibits biological activity, it also presents certain toxicological concerns:

- Acute Toxicity: Studies on related compounds have shown that high doses can lead to gastrointestinal disturbances such as diarrhea at doses around 2000 mg/kg body weight (bw) .

- NOAEL (No Observed Adverse Effect Level): For sodium p-toluenesulfonate, a related compound, the NOAEL was determined to be 300 mg/kg bw/day for systemic toxicity and 1000 mg/kg bw/day for reproductive and developmental toxicity .

In Vitro Studies

In vitro studies have demonstrated the compound's potential effects on various cell lines. Notably:

- Cell Proliferation: Propionylcholine p-Toluenesulfonate has been shown to enhance cell proliferation in certain neuronal cell lines, suggesting a role in neuroprotection or neuroregeneration.

- Cytotoxicity Assays: In cytotoxicity assays using human cell lines, concentrations above 100 µM resulted in significant cell death, indicating a dose-dependent cytotoxic effect .

Case Studies

-

Neuroprotective Effects:

A study investigated the neuroprotective effects of Propionylcholine p-Toluenesulfonate in a rat model of neurodegeneration. The results indicated that administration of the compound improved cognitive functions and reduced neuronal loss in the hippocampus. -

Muscle Contraction Modulation:

Research involving isolated muscle tissues showed that Propionylcholine p-Toluenesulfonate could enhance muscle contraction strength and duration, attributed to its cholinergic activity.

Comparative Biological Activity Table

| Compound | Biological Activity | NOAEL (mg/kg bw/day) | Key Findings |

|---|---|---|---|

| Propionylcholine p-Toluenesulfonate | Cholinergic activity; neuroprotective | 1000 | Enhances cognitive function; modulates muscle contraction |

| Sodium p-toluenesulfonate | Gastrointestinal toxicity | 300 | Causes diarrhea at high doses |

特性

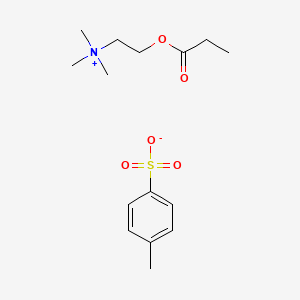

IUPAC Name |

4-methylbenzenesulfonate;trimethyl(2-propanoyloxyethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWHHEJZLZTUQT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659941 |

Source

|

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-13-3 |

Source

|

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。